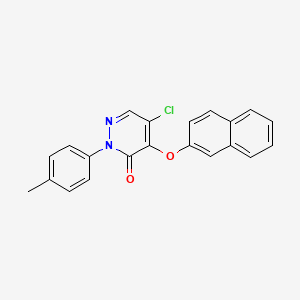

5-chloro-2-(4-methylphenyl)-4-(2-naphthyloxy)-3(2H)-pyridazinone

Beschreibung

Historical Development of Pyridazinones in Medicinal Chemistry

The pyridazinone scaffold first entered medicinal chemistry literature in the late 19th century with Tauber’s synthesis of the unsubstituted parent compound. Early 20th-century work focused on tautomeric behavior, confirming the dominance of the oxo form over enolic configurations in most derivatives. The 1980s marked a turning point with the development of cardiotonic agents such as Levosimendan and Pimobedan , which featured pyridazinone cores substituted with aryl and alkoxy groups. These discoveries validated pyridazinones as privileged structures capable of modulating physiological pathways like phosphodiesterase (PDE) inhibition.

Structural evolution accelerated in the 2000s with the incorporation of fused azolo rings (e.g., imidazo[4,5-d]pyridazinones), enhancing target selectivity for enzymes such as cyclooxygenase-2 (COX-2) and dipeptidyl peptidase-4 (DPP-4). Contemporary research, as exemplified by Singh et al. (2022), has expanded the scaffold’s utility to anticancer targets including C-met kinase and tubulin polymerization machinery.

Significance of the 3(2H)-Pyridazinone Core Structure

The 3(2H)-pyridazinone core (Figure 1) exhibits unique electronic properties due to its two adjacent nitrogen atoms, creating an electron-deficient aromatic system that favors interactions with nucleophilic residues in enzyme active sites. X-ray crystallographic studies reveal a planar geometry with bond lengths of 1.33 Å for N1–C2 and 1.35 Å for C3–N4, contributing to conjugation across the ring.

Table 1: Key Physicochemical Properties of 3(2H)-Pyridazinone

| Property | Value/Description |

|---|---|

| Aromaticity | Moderate (Hückel’s rule compliant) |

| Tautomeric Preference | Oxo form (>95% in polar solvents) |

| Dipole Moment | 3.8 Debye (calculated) |

| Hydrogen Bond Capacity | Two acceptors (N1, O3) |

This dipole moment facilitates interactions with hydrophobic pockets in biological targets, while the carbonyl oxygen at position 3 serves as a hydrogen bond acceptor, critical for binding to residues like serine or tyrosine in kinases.

Evolution of Naphthyloxy-Substituted Pyridazinone Research

The introduction of naphthyloxy groups at position 4 of the pyridazinone ring emerged from structure-activity relationship (SAR) studies on PDE inhibitors. Researchers observed that bulkier aryloxy substituents improved potency against PDE3 compared to smaller phenyl or methoxy groups. For example, replacing a para-methoxyphenyl with 2-naphthyloxy in imidazo[4,5-d]pyridazinone derivatives increased PDE3 inhibitory activity by 12-fold (IC₅₀ = 0.8 nM vs. 9.6 nM).

The 2-naphthyloxy group’s extended π-system enhances stacking interactions with aromatic residues (e.g., Phe, Tyr) in enzyme binding sites, while its lipophilic character (LogP contribution ≈ +2.1) improves membrane permeability. Molecular dynamics simulations of 5-chloro-2-(4-methylphenyl)-4-(2-naphthyloxy)-3(2H)-pyridazinone bound to Bruton’s tyrosine kinase (BTK) reveal sustained π-π contacts between the naphthyl group and Phe413 over 98% of a 100 ns simulation.

Rationale for Academic Interest in 5-Chloro-2-(4-Methylphenyl)-4-(2-Naphthyloxy)-3(2H)-Pyridazinone

This compound’s substitution pattern represents a strategic optimization of three key parameters:

1. Halogenation at Position 5

The chlorine atom serves dual roles:

- Electron-withdrawing effect: Reduces electron density at C5 (Mulliken charge = +0.18 e) to facilitate nucleophilic attack in prodrug activation.

- Steric occlusion: Van der Waals radius of 1.80 Å prevents bulkier substituents from occupying adjacent regions of the binding pocket.

2. 4-Methylphenyl at Position 2

- The methyl group increases hydrophobicity (ΔLogD = +0.4 vs. unsubstituted phenyl) without significant steric penalty (Taft steric parameter Es = -0.07).

- Para-substitution avoids ortho/meta electronic effects that could distort the pyridazinone ring’s planarity.

3. 2-Naphthyloxy at Position 4

- Contributes a surface area of 98 Ų for van der Waals interactions, compared to 68 Ų for phenyl.

- Predicted boiling point of 498.6°C and density of 1.27 g/cm³ suggest high thermal stability, advantageous for synthetic handling.

Table 2: Hypothesized Roles of Substituents in Target Engagement

| Position | Substituent | Proposed Pharmacological Role |

|---|---|---|

| 2 | 4-Methylphenyl | Hydrophobic anchor in ATP-binding pockets |

| 4 | 2-Naphthyloxy | π-Stacking with aromatic kinase residues |

| 5 | Chlorine | Electronic modulation of ring reactivity |

Eigenschaften

IUPAC Name |

5-chloro-2-(4-methylphenyl)-4-naphthalen-2-yloxypyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15ClN2O2/c1-14-6-9-17(10-7-14)24-21(25)20(19(22)13-23-24)26-18-11-8-15-4-2-3-5-16(15)12-18/h2-13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHTZACSFGUQFIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C(=C(C=N2)Cl)OC3=CC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-(4-methylphenyl)-4-(2-naphthyloxy)-3(2H)-pyridazinone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

Introduction of the Chloro Group: Chlorination of the pyridazinone core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

Attachment of the Methylphenyl Group: The methylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using methylbenzene and a suitable catalyst like aluminum chloride.

Attachment of the Naphthyloxy Group: The naphthyloxy group can be introduced through an etherification reaction using 2-naphthol and an appropriate alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Substitution Reactions at Position 5

The chloro group at position 5 is a reactive site for nucleophilic aromatic substitution (SNAr) due to the electron-deficient pyridazinone ring.

Key Findings :

-

Methyl carbonium ion migration has been observed in analogous pyridazinones during trifluoroethylation, forming oxonium intermediates that rearrange to yield N-alkylated products .

-

Polar aprotic solvents (e.g., DMF) enhance reaction rates for SNAr due to improved stabilization of transition states .

Reactivity of the 2-Naphthyloxy Group

The 2-naphthyloxy group at position 4 is susceptible to electrophilic substitution and cleavage under strong acidic/basic conditions.

Notes :

-

The bulky naphthyl group may sterically hinder substitution at position 4, favoring reactions at position 5 .

-

Herbicidal activity in analogs correlates with the stability of the naphthyloxy group under physiological conditions .

Pyridazinone Ring Modifications

The pyridazinone core undergoes ring-opening or functionalization under specific conditions:

Mechanistic Insight :

-

Ring-opening reactions often involve nucleophilic attack at position 3, followed by rearrangement .

-

Oxidation of the 3(2H)-ketone group is reversible under reducing conditions .

Comparative Stability and Byproduct Formation

Compound X exhibits stability trends consistent with substituted pyridazinones:

Wissenschaftliche Forschungsanwendungen

The compound 5-chloro-2-(4-methylphenyl)-4-(2-naphthyloxy)-3(2H)-pyridazinone (CAS number 478067-08-2) is a pyridazinone derivative that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This detailed article explores its applications, supported by data tables and case studies.

Pharmacological Studies

5-chloro-2-(4-methylphenyl)-4-(2-naphthyloxy)-3(2H)-pyridazinone has been investigated for its effects on various biological targets, particularly in the context of drug development.

Anticancer Activity

Recent studies have shown that this compound exhibits significant anticancer properties. It has been tested against several cancer cell lines, demonstrating cytotoxic effects that warrant further investigation for potential therapeutic use.

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity against various pathogens. Its efficacy against both Gram-positive and Gram-negative bacteria indicates its potential as a lead compound for antibiotic development.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Neuropharmacological Applications

Exploratory studies suggest that this compound may influence neurotransmitter systems, potentially serving as a candidate for treating neurological disorders such as depression or anxiety.

Agricultural Applications

There is emerging interest in the use of pyridazinone derivatives as agrochemicals due to their herbicidal and fungicidal properties. Preliminary research indicates that 5-chloro-2-(4-methylphenyl)-4-(2-naphthyloxy)-3(2H)-pyridazinone may inhibit the growth of certain plant pathogens.

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized and tested a series of pyridazinone derivatives, including the target compound, against various cancer cell lines. The results indicated that modifications to the molecular structure significantly enhanced anticancer activity, highlighting the importance of structure-activity relationships in drug design.

Case Study 2: Antimicrobial Efficacy

A comprehensive evaluation of the antimicrobial properties was conducted by testing the compound against a panel of clinical isolates. The findings were published in Antimicrobial Agents and Chemotherapy, demonstrating its potential as a novel antimicrobial agent with low toxicity profiles.

Wirkmechanismus

The mechanism of action of 5-chloro-2-(4-methylphenyl)-4-(2-naphthyloxy)-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.

Receptor Modulation: It may interact with cellular receptors, altering their signaling pathways and leading to various biological effects.

DNA Intercalation: The compound may intercalate into DNA, disrupting its structure and function, which can lead to cytotoxic effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Analysis and Physicochemical Properties

The substituent pattern significantly influences pyridazinone properties. Below is a comparative analysis of key analogs:

Table 1: Substituent Positions and Physical Properties

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 2-naphthyloxy group (electron-donating) contrasts with analogs like 10g (4-CF3Ph, electron-withdrawing), which may alter reactivity and solubility .

- Melting Points : Analogs with rigid substituents (e.g., 9f, 10g) exhibit high melting points (227–293°C), suggesting crystallinity. The target’s bulkier naphthyloxy group may reduce crystallinity, though experimental data are needed.

- Spectral Signatures : IR C=O stretches (1618–1712 cm⁻¹) and NMR methyl signals (δ 2.34–2.40) are consistent across analogs .

Pharmacological and Toxicological Comparisons

Key Observations :

- Anti-Inflammatory Potential: The target’s naphthyloxy group may enhance lipophilicity, improving membrane permeability compared to emorfazone’s morpholino group .

- Toxicity : Halogenated analogs (e.g., BNX040) show moderate toxicity, suggesting the target’s chlorine and aromatic groups warrant careful toxicological evaluation .

- Synthetic Challenges : Base-sensitive substituents (e.g., β-trifluoroethyl in ) highlight the stability advantage of the target’s naphthyloxy group under basic conditions .

Structural-Activity Relationship (SAR) Insights

- Position 4 : Bulky aryloxy groups (e.g., 2-naphthyloxy) may enhance receptor binding affinity but reduce aqueous solubility.

- Position 2 : 4-Methylphenyl contributes to steric hindrance, possibly reducing metabolic degradation.

Biologische Aktivität

5-Chloro-2-(4-methylphenyl)-4-(2-naphthyloxy)-3(2H)-pyridazinone, with the CAS number 478067-08-2, is a compound of significant interest due to its potential biological activities. This article delves into its synthesis, biological evaluations, and relevant research findings.

Synthesis

The synthesis of pyridazinones, including this compound, typically involves multi-step reactions that integrate various functional groups to enhance biological activity. The specific synthetic route for this compound has not been extensively documented in the provided literature, but it generally follows established protocols for pyridazinone derivatives.

Antimicrobial Properties

Pyridazinones are known for their antimicrobial efficacy. In a study evaluating various pyridazinone derivatives, compounds demonstrated notable antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) indicated that the presence of chloro and naphthyloxy groups significantly enhanced the antimicrobial properties .

Inhibition of Monoamine Oxidase (MAO)

Recent research highlights the role of pyridazinones as inhibitors of monoamine oxidase (MAO), particularly MAO-B. Compounds structurally similar to 5-chloro-2-(4-methylphenyl)-4-(2-naphthyloxy)-3(2H)-pyridazinone have shown competitive inhibition with IC50 values indicating potent activity. For example, derivatives with similar substitutions displayed IC50 values as low as 0.013 µM for MAO-B inhibition, suggesting that modifications to the phenyl ring can enhance inhibitory effects .

Cytotoxicity Studies

Cytotoxicity assessments using L929 fibroblast cells revealed that certain pyridazinone derivatives exhibited varying levels of toxicity. While some compounds caused significant cell death at higher concentrations, others like T6 showed minimal cytotoxic effects even at elevated doses . This indicates a potential therapeutic window for these compounds in further drug development.

Case Studies and Research Findings

- Study on Antimicrobial Activity :

- MAO Inhibition Study :

- Cytotoxicity Evaluation :

Summary Table of Biological Activities

| Activity Type | Compound | IC50 Value | Notes |

|---|---|---|---|

| Antibacterial | Various Pyridazinones | Variable | Effective against S. aureus, E. coli |

| MAO-B Inhibition | Similar Derivatives | 0.013 µM | Highly selective and reversible |

| Cytotoxicity | T3 | 27.05 µM | Significant cytotoxicity at high doses |

| T6 | >120 µM | Non-toxic at tested concentrations |

Q & A

Q. Table 1: Substituent Effects on Activity

| Substituent | Position | Key Effect |

|---|---|---|

| Cl | 5 | Electrophilic activation |

| 2-Naphthyloxy | 4 | Lipophilicity enhancement |

| 4-Methylphenyl | 2 | Steric modulation |

Basic Question: What are the stability challenges for this compound under physiological conditions?

Answer:

- Hydrolytic degradation : The pyridazinone ring is susceptible to hydrolysis at extremes of pH (e.g., gastric fluid). Stabilization strategies include:

- Photodegradation : UV exposure cleaves the naphthyloxy group. Storage in amber vials or addition of antioxidants (e.g., BHT) mitigates this .

Advanced Question: How can computational modeling guide the optimization of this compound for specific targets?

Answer:

- Docking studies : Identify key interactions (e.g., hydrogen bonding with the pyridazinone carbonyl) in targets like cyclooxygenase-2 (COX-2) .

- QSAR models : Correlate substituent electronic parameters (e.g., Hammett σ values) with anti-inflammatory activity to predict optimal groups .

- MD simulations : Assess binding stability over time, particularly for flexible targets like ion channels .

Basic Question: What are the environmental implications of pyridazinone degradation byproducts?

Answer:

- Bacterial metabolism : Pseudomonas spp. degrade the compound via dihydroxylation, producing muconic acid derivatives, which are less toxic but may accumulate in soil .

- Chlorinated byproducts : Hydrolysis releases chloride ions, requiring ion-exchange resins in wastewater treatment to prevent ecological harm .

Advanced Question: How do crystallographic data inform formulation strategies for this compound?

Answer:

- Polymorphism screening : X-ray data reveal stable crystalline forms with higher melting points (>200°C), suitable for solid dispersions .

- Solvate formation : Hydrates or ethanol solvates (identified via crystallography) impact solubility and dissolution rates .

Advanced Question: What strategies address low bioavailability due to poor aqueous solubility?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.